Delapril diacid - 83398-08-7

Delapril diacid

Catalog Number: EVT-1197197
CAS Number: 83398-08-7
Molecular Formula: C24H28N2O5
Molecular Weight: 424.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-[(1S)-1-Carboxy-3-phenylpropyl]-L-alanyl-N-(2,3-dihydro-1H-inden-2-yl)glycine is an angiotensin-converting enzyme (ACE) inhibitor, similar to delapril.

Classification and Source

Delapril diacid is classified as a pharmaceutical compound and is specifically an active metabolite derived from delapril hydrochloride. Delapril itself is a prodrug that requires metabolic conversion to exert its therapeutic effects. The compound's chemical formula is C26H32N2O5C_{26}H_{32}N_{2}O_{5} . Delapril diacid plays a crucial role in the pharmacological activity of delapril by inhibiting the angiotensin-converting enzyme, thereby contributing to the regulation of blood pressure.

Synthesis Analysis

The synthesis of delapril diacid typically occurs through hydrolysis of delapril. The process involves:

  1. Starting Material: Delapril hydrochloride serves as the precursor.
  2. Reaction Conditions: Hydrolysis is performed under controlled conditions, often in an aqueous environment.
  3. Parameters: The reaction temperature and pH are critical; optimal conditions usually range from room temperature to slightly elevated temperatures (up to 50°C) .

The synthesis can be summarized as follows:

  • Step 1: Dissolve delapril hydrochloride in water or an appropriate solvent.
  • Step 2: Adjust the pH to facilitate hydrolysis (typically around neutral pH).
  • Step 3: Maintain the reaction mixture at a constant temperature for several hours.
  • Step 4: Isolate delapril diacid through extraction or crystallization methods.
Molecular Structure Analysis

Delapril diacid exhibits a unique molecular structure characterized by:

  • Functional Groups: It contains carboxylic acid groups that are essential for its biological activity.
  • Stereochemistry: The compound has specific stereochemical configurations that influence its interaction with biological targets.
  • Structural Data: X-ray crystallography and NMR spectroscopy are commonly employed to elucidate its three-dimensional structure .

The molecular geometry allows for effective binding to the angiotensin-converting enzyme, which is crucial for its mechanism of action.

Chemical Reactions Analysis

Delapril diacid participates in several chemical reactions:

  1. Hydrolysis: As mentioned, it can be synthesized via hydrolysis of delapril.
  2. Oxidation and Reduction: It can undergo oxidation reactions leading to various products, including potential derivatives with altered pharmacological properties.
  3. Substitution Reactions: Various nucleophilic substitution reactions can occur at different positions on the molecule, enabling the synthesis of analogs .

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.

Mechanism of Action

The mechanism of action for delapril diacid involves:

  • Inhibition of Angiotensin-Converting Enzyme (ACE): Delapril diacid competes with angiotensin I for binding sites on ACE, preventing the conversion to angiotensin II, a potent vasoconstrictor.
  • Impact on Blood Pressure: By inhibiting ACE, delapril diacid leads to decreased levels of angiotensin II, resulting in vasodilation and reduced blood pressure .

Studies have demonstrated that delapril diacid effectively reduces angiotensin II release in experimental models, underscoring its therapeutic potential .

Physical and Chemical Properties Analysis

Delapril diacid possesses distinct physical and chemical properties:

  • Molecular Weight: Approximately 448.55 g/mol.
  • Solubility: It is soluble in water and organic solvents like methanol and ethanol.
  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions .

These properties are critical for its formulation in pharmaceutical applications.

Applications

Delapril diacid has several scientific applications:

  1. Pharmaceutical Development: It serves as a key metabolite in the development of antihypertensive medications.
  2. Research Tool: Used in studies investigating the renin-angiotensin system and its role in cardiovascular diseases .
  3. Biochemical Studies: Investigated for its effects on cellular processes related to hypertension and heart failure .
Introduction to Delapril Diacid

Historical Development and Discovery of Delapril Diacid

The discovery pathway of Delapril Diacid is intrinsically linked to the development of its prodrug, delapril hydrochloride (initially designated CV-3317), by Takeda Chemical Industries in the 1980s [1] [6]. This period witnessed intensive research into novel Angiotensin-Converting Enzyme inhibitors aiming to overcome limitations of first-generation agents like captopril, particularly regarding side effects associated with the sulfhydryl moiety and suboptimal pharmacokinetic profiles. Delapril emerged from systematic structure-activity relationship studies focused on non-sulfhydryl compounds incorporating lipophilic elements designed to enhance tissue penetration and prolong duration of action [1] [4] [6].

Metabolic studies conducted during delapril's preclinical development revealed its rapid biotransformation into two principal active diacid metabolites: Delapril Diacid (scientifically identified as delapril diacid or DPD) and 5-hydroxy delapril diacid (5-hydroxy-DPD) [1] [5] [9]. These metabolites were confirmed as the primary mediators of delapril's Angiotensin-Converting Enzyme inhibitory activity in vivo. The deliberate design of delapril as a prodrug leveraged esterification to improve oral absorption, with systemic hydrolysis subsequently liberating the pharmacologically active diacid forms [5] [7] [9]. This strategic approach successfully addressed key challenges in achieving effective Angiotensin-Converting Enzyme inhibition with favorable pharmacokinetic properties.

Table 1: Key Milestones in Delapril Diacid Development

Time PeriodDevelopment PhaseKey Findings/Advancements
Early 1980sDiscovery & Early ResearchIdentification of CV-3317 (delapril) as a novel non-sulfhydryl ACE inhibitor prototype
Mid-1980sMetabolic CharacterizationIdentification of Delapril Diacid (DPD) and 5-hydroxy-DPD as primary active metabolites
1986-1990Preclinical & Early ClinicalConfirmation of potent ACE inhibition and antihypertensive efficacy mediated by diacid metabolites
1991Clinical ReportingPublication of vascular angiotensin II suppression mechanism in hypertension models [2] [3]

Structural and Functional Relationship to Angiotensin-Converting Enzyme Inhibitors

Delapril Diacid belongs to the carboxylate-containing class of Angiotensin-Converting Enzyme inhibitors, characterized by a diacid structure that enables potent interaction with the zinc atom located at the enzyme's active site. Its chemical nomenclature is 2-[2,3-dihydro-1H-inden-2-yl-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetic acid, with a molecular formula of C₂₆H₃₂N₂O₅ and a molecular weight of 452.551 g/mol [5] [7]. Critical structural features underpinning its pharmacological activity include:

  • Dual Carboxylate Groups: The terminal carboxylic acid groups (-COOH) serve as potent ligands for the zinc ion (Zn²⁺) within the Angiotensin-Converting Enzyme active site, mimicking the tetrahedral transition state of angiotensin I hydrolysis. This binding is fundamental to competitive inhibition [1] [10].
  • Indanylglycine Moiety: This lipophilic bicyclic component (dihydro-1H-indene) significantly enhances the molecule's lipid solubility compared to earlier inhibitors like enalaprilat. Increased lipophilicity facilitates superior tissue penetration, particularly into vascular walls where local renin-angiotensin systems operate [1] [6].
  • Stereospecific Configuration: Delapril Diacid retains the (S)-configuration at critical chiral centers inherited from the prodrug delapril. This specific stereochemistry is essential for optimal orientation within the Angiotensin-Converting Enzyme active site and high-affinity binding [5] [7].

Functionally, Delapril Diacid demonstrates high binding affinity and sustained inhibition of angiotensin-converting enzyme, efficiently blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Importantly, its enhanced lipophilicity confers a distinct pharmacodynamic advantage: potent inhibition of tissue-based renin-angiotensin systems, particularly within vascular endothelium. Research in spontaneously hypertensive rat models demonstrated that Delapril Diacid significantly suppresses angiotensin II release directly from vascular tissue (61-73% suppression in isolated hind leg perfusion studies), a mechanism strongly correlated with its antihypertensive efficacy [2] [3]. While binding both N-domain and C-domain active sites of somatic Angiotensin-Converting Enzyme, its predominant therapeutic effect on blood pressure regulation is attributed to C-domain inhibition [1] [10].

Table 2: Structural and Functional Comparison of Delapril Diacid with Reference ACE Inhibitors

Structural/Functional FeatureDelapril DiacidEnalaprilatCaptopril
Zinc-Binding GroupDicarboxylateDicarboxylateSulfhydryl (Thiol)
LipophilicityHigh (Indanylglycine moiety)ModerateLow
Prodrug RequirementYes (Delapril)Yes (Enalapril)No
Primary Mechanism of ActionTissue & Plasma ACE InhibitionPrimarily Plasma ACE InhibitionPlasma ACE Inhibition
Evidence for Vascular RAS SuppressionStrong (Direct Ang II measurement) [2] [3]ModerateWeak

Role as an Active Metabolite of Delapril

Delapril Diacid functions as one of the two primary pharmacologically active metabolites responsible for the therapeutic effects observed following delapril hydrochloride administration. The biotransformation pathway involves:

  • Prodrug Absorption: Delapril is administered orally as an ethyl ester prodrug, optimizing gastrointestinal absorption.
  • Hepatic Hydrolysis: Following absorption, delapril undergoes rapid and extensive first-pass metabolism primarily in the liver.
  • Metabolic Activation: Esterase enzymes hydrolyze delapril's ester bonds, generating the active diacid metabolites: Delapril Diacid (DPD) and 5-hydroxy delapril diacid (5-hydroxy-DPD) [1] [5] [9].

Pharmacokinetic studies in humans reveal crucial differences between the prodrug and its active metabolites. While delapril itself has a short half-life, Delapril Diacid exhibits a significantly prolonged elimination half-life (approximately 1.21 hours in essential hypertension patients) and forms the dominant active moiety in plasma. Notably, its pharmacokinetics are substantially altered in conditions of renal impairment. Studies in chronic renal failure patients demonstrated a marked increase in the area under the plasma concentration-time curve ([AUC]24(0)) for Delapril Diacid (6400 ng·h/ml vs. 1859 ng·h/ml in essential hypertension) and a prolonged half-life (4.69 hours vs. 1.21 hours), accompanied by significantly reduced urinary excretion [9]. This accumulation underscores the importance of renal excretion in clearing Delapril Diacid. Concurrently, 5-hydroxy delapril diacid also accumulates under renal impairment but exhibits an even longer half-life (12.88 hours) [9].

Both diacid metabolites contribute substantially to Angiotensin-Converting Enzyme inhibition in vivo. Studies measuring serum Angiotensin-Converting Enzyme activity confirm marked and sustained inhibition (up to 24 hours post-dose) correlating with the plasma concentrations of these metabolites [9]. The generation of Delapril Diacid from the prodrug delapril thus represents a successful strategy to overcome the challenge of poor oral bioavailability inherent to many direct-acting diacid Angiotensin-Converting Enzyme inhibitors, while simultaneously leveraging the active metabolites' favorable tissue distribution and prolonged residence time at the enzyme target.

Properties

CAS Number

83398-08-7

Product Name

Delapril diacid

IUPAC Name

(2S)-2-[[(2S)-1-[carboxymethyl(2,3-dihydro-1H-inden-2-yl)amino]-1-oxopropan-2-yl]amino]-4-phenylbutanoic acid

Molecular Formula

C24H28N2O5

Molecular Weight

424.5 g/mol

InChI

InChI=1S/C24H28N2O5/c1-16(25-21(24(30)31)12-11-17-7-3-2-4-8-17)23(29)26(15-22(27)28)20-13-18-9-5-6-10-19(18)14-20/h2-10,16,20-21,25H,11-15H2,1H3,(H,27,28)(H,30,31)/t16-,21-/m0/s1

InChI Key

PHASTBJLWIZXKB-KKSFZXQISA-N

SMILES

CC(C(=O)N(CC(=O)O)C1CC2=CC=CC=C2C1)NC(CCC3=CC=CC=C3)C(=O)O

Canonical SMILES

CC(C(=O)N(CC(=O)O)C1CC2=CC=CC=C2C1)NC(CCC3=CC=CC=C3)C(=O)O

Isomeric SMILES

C[C@@H](C(=O)N(CC(=O)O)C1CC2=CC=CC=C2C1)N[C@@H](CCC3=CC=CC=C3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.